1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde
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Overview
Description
1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde is an organic compound that features a complex structure combining an indole ring, a phenoxyethyl group, and a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves multiple steps:
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Formation of the Phenoxyethyl Intermediate:
Starting Materials: 4-chloro-3-methylphenol and 2-bromoethanol.
Reaction Conditions: The phenol undergoes an etherification reaction with 2-bromoethanol in the presence of a base such as potassium carbonate, yielding 2-(4-chloro-3-methylphenoxy)ethanol.
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Indole Formation:
Starting Materials: 2-(4-chloro-3-methylphenoxy)ethanol and indole-3-carboxaldehyde.
Reaction Conditions: The intermediate is then reacted with indole-3-carboxaldehyde under acidic conditions to form the desired indole derivative.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the employment of catalysts to accelerate reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylic acid.
Reduction: 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-methanol.
Substitution: 1-[2-(4-amino-3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde.
Scientific Research Applications
1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring is known to engage in π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins.
Comparison with Similar Compounds
1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde: Lacks the chloro group, potentially altering its chemical properties and applications.
Uniqueness: 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its electronic properties and reactivity. This combination of functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)ethyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-13-10-15(6-7-17(13)19)22-9-8-20-11-14(12-21)16-4-2-3-5-18(16)20/h2-7,10-12H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPUDOQCDZVZSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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